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Compound of Interest

Compound Name: Cyanine5.5 NHS ester

Cat. No.: B15495725

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified
oligonucleotides with the near-infrared fluorescent dye, Cyanine5.5 (Cy5.5). Cy5.5 is a popular
choice for labeling oligonucleotides due to its high extinction coefficient, good quantum yield,
and emission in the near-infrared spectrum, which minimizes background fluorescence from
biological samples. This protocol is designed for researchers in various fields, including
molecular biology, cell biology, and drug development, who utilize fluorescently labeled
oligonucleotides for applications such as fluorescence in situ hybridization (FISH), real-time
PCR, cellular imaging, and in vivo tracking of therapeutic oligonucleotides.

The labeling reaction is based on the formation of a stable amide bond between a primary
aliphatic amine group on the oligonucleotide and the N-hydroxysuccinimide (NHS) ester of
Cy5.5. The protocol covers the labeling reaction, purification of the conjugate, and
guantification of the final product.

Materials and Reagents
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Reagent/Material

Specifications

Amine-Modified Oligonucleotide

Lyophilized, with a 5' or 3' primary amine

modification

Cy5.5 NHS Ester

Lyophilized, stored desiccated and protected
from light at -20°C

Conjugation Buffer

0.1 M Sodium Bicarbonate or Sodium Borate,
pH 8.5-9.0

Anhydrous Dimethylformamide (DMF) or
Dimethyl Sulfoxide (DMSO)

High purity, amine-free

Nuclease-free Water

Desalting Columns (e.g., Glen Gel-Pak™,
Sephadex® G-25)

For removal of excess dye

Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC) system

For high-purity purification (optional but

recommended)

UV-Vis Spectrophotometer

For quantification

Microcentrifuge

Pipettes and nuclease-free tips

Experimental Protocols

Reagent Preparation

Amine-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized amine-modified

oligonucleotide in nuclease-free water to a final concentration of 1 mM.

Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 mg of sodium

bicarbonate in 1 mL of nuclease-free water. Adjust the pH to 9.0 using 1 M NaOH.

Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in

anhydrous DMF or DMSO to a concentration of 10 mg/mL.
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Labeling Reaction

The following protocol is optimized for a 0.2 pmole synthesis scale of an amine-modified
oligonucleotide.

In a microcentrifuge tube, combine the following:
o 70 pL of 1 mM amine-modified oligonucleotide solution (0.07 pumoles)

o 10 pL of 1 M Conjugation Buffer

Add 20 pL of the freshly prepared 10 mg/mL Cy5.5 NHS ester solution. This represents a
significant molar excess of the dye to drive the reaction to completion.

Vortex the reaction mixture gently.

Incubate the reaction for a minimum of 2 hours at room temperature, protected from light.

For convenience, the reaction can proceed overnight.

Purification of the Cy5.5-Labeled Oligonucleotide

Purification is critical to remove unreacted Cy5.5 dye, which can interfere with downstream
applications.

This method removes the bulk of the unconjugated dye.

Equilibrate a desalting column according to the manufacturer's instructions with nuclease-
free water or a suitable buffer (e.g., 10 mM Tris-HCI, pH 7.0).

Load the entire reaction mixture onto the column.

Elute the labeled oligonucleotide with nuclease-free water or buffer. The colored fraction
containing the labeled oligonucleotide will elute first.

Collect the colored eluate.

This method can also be used to remove excess dye.

 To the reaction mixture, add 0.1 volumes of 3 M sodium acetate, pH 5.2.
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e Add 3 volumes of cold 100% ethanaol.

e Incubate at -20°C for at least 30 minutes.

» Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

o Carefully decant the supernatant.

o Wash the pellet with cold 70% ethanol and centrifuge again.

» Air-dry the pellet and resuspend in a desired volume of nuclease-free water or buffer.

For applications requiring highly pure labeled oligonucleotides, RP-HPLC is recommended.

Use a C18 reverse-phase column.

A common mobile phase system is:

o Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

o Buffer B: Acetonitrile

Elute with a gradient of increasing Buffer B. The more hydrophobic, dye-labeled
oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

Collect the peak corresponding to the Cy5.5-labeled oligonucleotide and lyophilize.

Quantification of the Labeled Oligonucleotide

The concentration and labeling efficiency can be determined by measuring the absorbance of
the purified product at 260 nm (for the oligonucleotide) and 675 nm (for Cy5.5).

o Measure the absorbance of the purified Cy5.5-labeled oligonucleotide solution at 260 nm
(A260) and 675 nm (A675).

o Calculate the concentration of the Cy5.5 dye using the Beer-Lambert law: [Cy5.5] (M) = A675
/ eCy5.5 where €Cy5.5 = 209,000 M-1cm-1 at 675 nm.[1]
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o Calculate the concentration of the oligonucleotide. A correction factor is needed to account
for the absorbance of the dye at 260 nm. [Oligo] (M) = (A260 - (A675 x CF260)) / eoligo
where CF260 for Cy5.5 is approximately 0.05, and €oligo is the extinction coefficient of the
unlabeled oligonucleotide.

e The dye-to-oligo ratio (labeling efficiency) can be calculated as: Ratio = [Cy5.5] / [Oligo]

Data Presentation

Parameter Value/Range Reference
Reaction Conditions
pH 8.5-9.0 [2][3]
Molar Excess of Dye 5-20 fold [4]
Reaction Time 2-16 hours [2][5]
Temperature Room Temperature [5]
Cy5.5 Spectroscopic
Properties
Excitation Maximum (Amax) 675 nm [1]
Emission Maximum (Amax) 694 nm
Extinction Coefficient (€) at 675

209,000 M-1cm-1 [1]
nm
Storage of Labeled
Oligonucleotides
Short-term (days to weeks) +4°C in a dark container [6]

-20°C in a nuclease-free,
buffered solution (e.g., 10 mM [61[7]
Tris-HCI, pH 7.0)

Long-term (months to years)

Mandatory Visualizations
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Caption: Experimental workflow for labeling amine-modified oligonucleotides with Cy5.5.
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Caption: Cellular pathway of a Cy5.5-labeled antisense oligonucleotide (ASO) targeting
MALAT1 IncRNA.

Application Example: Targeting MALAT1 in Cancer
Cells

Cy5.5-labeled oligonucleotides are valuable tools for studying the localization and dynamics of
nucleic acids within living cells. For instance, an antisense oligonucleotide (ASO) designed to
target the long non-coding RNA (IncRNA) MALAT1 can be labeled with Cy5.5. MALAT1 is
overexpressed in many cancers and is associated with metastasis and poor prognosis.
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The Cy5.5-labeled ASO can be introduced into cancer cells, where it is taken up and
translocates to the nucleus. In the nucleus, the ASO hybridizes with the MALAT1 IncRNA. The
Cy5.5 label allows for the visualization of this process through fluorescence microscopy,
enabling researchers to study the cellular uptake, subcellular localization, and retention of the
ASO. Furthermore, the binding of the ASO to MALAT1 can modulate its function, and the
effects on downstream cellular processes can be investigated. This approach is instrumental in
the development of ASO-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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